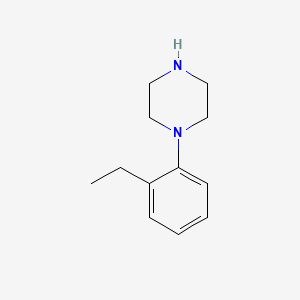

1-(2-Ethylphenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-11-5-3-4-6-12(11)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQFWBCKQMNEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960641 | |

| Record name | 1-(2-Ethylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40224-10-0 | |

| Record name | 1-(2-Ethylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40224-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Ethylphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040224100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Ethylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-ethylphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Ethylphenyl)piperazine: Physicochemical Properties, Synthesis, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Ethylphenyl)piperazine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide incorporates predicted values and data from closely related analogs to offer a thorough profile. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Core Physical and Chemical Properties

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound | 1-(2-Methylphenyl)piperazine (analog) | Piperazine (parent compound) |

| Melting Point (°C) | Data not available | 48-52 | 106-112 |

| Boiling Point (°C) | Data not available | 136 | 145-146 |

| Predicted XlogP | 2.7 | - | - |

| Solubility | Predicted to be soluble in organic solvents. | Soluble in Methanol. | Freely soluble in water and glycerol; slightly soluble in ethanol; insoluble in ether.[2][3] |

| pKa | Data not available | Predicted: 8.95 ± 0.10 | pKa1: 5.35, pKa2: 9.73 (at 25 °C)[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While a dedicated full spectral analysis for this specific molecule is not widely published, predicted mass spectrometry data is available, and typical spectral characteristics can be inferred from related N-arylpiperazines.

Table 2: Predicted Mass Spectrometry Data for this compound [5]

| Adduct | m/z |

| [M+H]+ | 191.15428 |

| [M+Na]+ | 213.13622 |

| [M-H]- | 189.13972 |

| [M+NH4]+ | 208.18082 |

| [M+K]+ | 229.11016 |

Inferred Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons in the ortho-substituted phenyl ring, and the protons of the piperazine ring. The chemical shifts of the piperazine protons would be influenced by the electronic effects of the ethylphenyl group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the ethyl group carbons, the aromatic carbons (with splitting patterns indicative of ortho-substitution), and the carbons of the piperazine ring.

-

FTIR: The infrared spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, N-H stretching of the secondary amine in the piperazine ring (if present as a salt or in its free base form), and C-N stretching vibrations.

Synthesis and Experimental Protocols

A general and convenient method for the synthesis of N-aryl piperazines involves the reaction of bis(2-chloroethyl)amine hydrochloride with a broad range of anilines in a suitable solvent like diethylene glycol monomethyl ether.[6] This approach provides a straightforward route to compounds like this compound.

General Experimental Protocol for the Synthesis of this compound:

A mixture of 2-ethylaniline and bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent such as diethylene glycol monomethyl ether is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

References

- 1. 1-(2-Ethoxyphenyl)piperazine Hydrochloride | C12H19ClN2O | CID 12862418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine compounds [m.chemicalbook.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - this compound (C12H18N2) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

1-(2-Ethylphenyl)piperazine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(2-Ethylphenyl)piperazine, a substituted phenylpiperazine derivative. Phenylpiperazines are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities, particularly their interactions with various neurotransmitter receptors. This document details the compound's chemical identity, molecular structure, a representative synthesis protocol, and characteristic analytical data. Furthermore, it explores the potential biological relevance of this class of compounds by illustrating a key signaling pathway they are known to modulate.

Chemical Identity and Molecular Structure

CAS Number: 40224-10-0[1]

Molecular Formula: C₁₂H₁₈N₂[2]

Molecular Weight: 190.28 g/mol

Molecular Structure

The molecular structure of this compound consists of a piperazine ring attached to an ethyl-substituted phenyl group at one of the nitrogen atoms.

SMILES: CCC1=CC=CC=C1N2CCNCC2[2]

InChI: InChI=1S/C12H18N2/c1-2-11-5-3-4-6-12(11)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3[2]

Physicochemical and Analytical Data

The following table summarizes key physicochemical and predicted analytical data for this compound.

| Property | Value | Reference |

| CAS Number | 40224-10-0 | [1] |

| Molecular Formula | C₁₂H₁₈N₂ | [2] |

| Molecular Weight | 190.28 | |

| Predicted ¹H NMR | See Table 2 | |

| Predicted ¹³C NMR | See Table 3 |

Representative Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.00 | m | 4H | Ar-H |

| ~3.10 | t | 4H | Piperazine-H |

| ~2.90 | t | 4H | Piperazine-H |

| ~2.65 | q | 2H | -CH₂-CH₃ |

| ~1.20 | t | 3H | -CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~150 | Ar-C (C-N) |

| ~138 | Ar-C (C-CH₂CH₃) |

| ~127-125 | Ar-CH |

| ~53 | Piperazine-C |

| ~49 | Piperazine-C |

| ~24 | -CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established methods for the preparation of N-arylpiperazines. The primary method involves the nucleophilic substitution of an activated aryl halide with piperazine.

Materials and Reagents

-

1-Fluoro-2-ethylbenzene (or 1-Chloro-2-ethylbenzene)

-

Piperazine (anhydrous)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Strong base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Hydrochloric acid (for salt formation, optional)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (anhydrous)

Experimental Procedure

-

Reaction Setup: A dry, three-necked round-bottom flask is charged with a palladium catalyst and a phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: Anhydrous toluene (or dioxane), 1-fluoro-2-ethylbenzene, piperazine (as a large excess or with a protecting group strategy for monosubstitution), and a strong base are added to the flask.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst and inorganic salts. The filtrate is concentrated under reduced pressure.

-

Extraction: The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

Phenylpiperazine derivatives are well-documented for their interactions with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. Their binding to these receptors can elicit a range of downstream signaling events, making them attractive scaffolds for the development of therapeutics for neurological and psychiatric disorders.

Serotonin Receptor Signaling

Many phenylpiperazines act as agonists or antagonists at serotonin receptors, such as the 5-HT₁A and 5-HT₂A subtypes. The interaction with these receptors can modulate intracellular signaling cascades, including the cyclic adenosine monophosphate (cAMP) and phospholipase C (PLC) pathways.

Caption: Phenylpiperazine interaction with a G-protein coupled serotonin receptor.

Conclusion

This compound is a member of the pharmacologically significant phenylpiperazine class of compounds. This technical guide has provided essential information regarding its chemical identity, structure, and a representative synthetic route. The outlined analytical data serves as a baseline for its characterization. The exploration of its potential interaction with serotonin receptor signaling pathways highlights the rationale for further investigation of this and related compounds in the context of drug discovery and development. Researchers are encouraged to use the provided information as a foundation for their studies and to develop specific experimental protocols tailored to their research objectives.

References

An In-depth Technical Guide on the Solubility of 1-(2-Ethylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-(2-Ethylphenyl)piperazine is a significant chemical intermediate in the synthesis of various pharmacologically active molecules. A thorough understanding of its solubility in different solvents is crucial for its synthesis, purification, formulation, and analytical characterization. This technical guide addresses the current landscape of solubility data for this compound, provides a detailed experimental protocol for its determination, and offers insights into its expected solubility behavior. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this guide focuses on providing a framework for researchers to determine and understand the solubility profile of this compound.

Introduction to this compound

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. The presence of the 2-ethylphenyl group significantly influences its physicochemical properties, including its solubility, by introducing both aromatic and aliphatic hydrocarbon character. This modification generally increases its lipophilicity compared to the parent piperazine molecule. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and formulating it for preclinical and clinical studies.

Current State of Solubility Data

A comprehensive review of scientific literature and chemical databases indicates a lack of readily available quantitative solubility data for this compound in various organic solvents and aqueous media. This data gap necessitates a predictive and experimental approach for researchers working with this compound.

While direct data is scarce, the solubility of the parent compound, piperazine, is well-documented and can offer some initial guidance. Piperazine is known to be freely soluble in water and alcohols but has limited solubility in less polar organic solvents. The introduction of the 2-ethylphenyl group in this compound is expected to decrease its aqueous solubility and increase its solubility in organic solvents, particularly those with moderate to low polarity.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The piperazine ring can engage in hydrogen bonding, but the bulky, nonpolar 2-ethylphenyl group will likely reduce solubility compared to piperazine. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents can solvate the polar parts of the molecule without the competing hydrogen bonding network of protic solvents. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to Low | The ethylphenyl group will enhance solubility in these solvents, but the polar piperazine moiety will limit high solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents are often effective for compounds with a balance of polar and nonpolar features. |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

For researchers requiring precise solubility data, the isothermal shake-flask method is a widely accepted and reliable technique. The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound.

3.1. Objective

To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

3.2. Materials and Equipment

-

This compound (high purity, >98%)

-

Selected solvents (analytical or HPLC grade)

-

Analytical balance (readable to ±0.01 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringe filters (e.g., 0.22 µm PTFE)

3.3. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the selected solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Sample Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method (e.g., HPLC or GC).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not extensively reported in the literature, this guide provides a robust framework for its experimental determination. The provided protocol for the isothermal shake-flask method offers a reliable means for researchers to generate the necessary data for their specific applications. The predicted solubility trends, based on the chemical structure, serve as a valuable starting point for solvent selection in synthesis, purification, and formulation development. The generation of accurate solubility data is a critical step in advancing the research and development of drug candidates derived from this important chemical intermediate.

In-Depth Technical Guide: The Core Mechanism of Action of 1-(2-Ethylphenyl)piperazine

A comprehensive analysis for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides an in-depth analysis of the putative mechanism of action of 1-(2-Ethylphenyl)piperazine, a member of the arylpiperazine class of compounds. Due to the limited direct research on this specific molecule, this guide synthesizes data from structurally similar ortho-substituted phenylpiperazines to infer its likely pharmacological profile. Arylpiperazines are well-established ligands for a range of aminergic G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors. The evidence strongly suggests that this compound primarily interacts with dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. This document presents a compilation of binding affinity and functional activity data, detailed experimental protocols for assessing these interactions, and visual representations of the associated signaling pathways and experimental workflows.

Inferred Pharmacological Profile of this compound

Based on structure-activity relationship (SAR) studies of analogous ortho-substituted phenylpiperazines, this compound is predicted to exhibit a multi-receptor binding profile, with significant affinity for several key dopamine and serotonin receptor subtypes. The ethyl group at the ortho position of the phenyl ring is expected to influence the compound's conformational flexibility and interaction with the receptor binding pockets.

Interaction with Dopamine Receptors

Arylpiperazines are known to be potent ligands for D2-like dopamine receptors (D2, D3, and D4). The presence of an ortho-alkyl substituent on the phenyl ring is generally well-tolerated and can influence both affinity and selectivity.[1] It is hypothesized that this compound will demonstrate high affinity for both D2 and D3 receptors. Functionally, arylpiperazines can act as antagonists or partial agonists at these receptors.[2]

Interaction with Serotonin Receptors

The arylpiperazine scaffold is a common feature in many ligands for various serotonin receptor subtypes. Long-chain arylpiperazines, in particular, are a significant class of 5-HT1A receptor ligands.[3] Ortho-substitution on the phenyl ring is often favorable for 5-HT1A receptor affinity.[4] Therefore, this compound is expected to bind with high affinity to 5-HT1A receptors, likely acting as a partial agonist.[5] Additionally, interactions with 5-HT2A and 5-HT2C receptors are also anticipated, with the potential for antagonistic activity at these sites.[6]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of structurally related ortho-substituted phenylpiperazines at key dopamine and serotonin receptors. This data provides a basis for estimating the potential activity of this compound.

Table 1: Binding Affinities (Ki, nM) of Ortho-Substituted Phenylpiperazines at Dopamine Receptors

| Compound | D2 Receptor | D3 Receptor |

| 1-(2-Methylphenyl)piperazine | 349 - 7522 | 96 - 1413 |

| 1-(2-Methoxyphenyl)piperazine | 40 - 76.4 | 0.3 - 0.9 |

| 1-(2,3-Dichlorophenyl)piperazine | 40 - 53 | 0.3 - 0.9 |

Data compiled from multiple sources.[7][8][9][10]

Table 2: Binding Affinities (Ki, nM) of Ortho-Substituted Phenylpiperazines at Serotonin Receptors

| Compound | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor |

| 1-(2-Methylphenyl)piperazine | 67.8 | - | - |

| 1-(2-Methoxyphenyl)piperazine | 0.12 - 41.5 | 315 | 17 |

| 1-(2,3-Dichlorophenyl)piperazine | High Affinity | - | 46 |

Data compiled from multiple sources.[5][11][12]

Table 3: Functional Activity of Ortho-Substituted Phenylpiperazines at Serotonin 5-HT1A Receptors

| Compound | Assay Type | EC50 (nM) | Emax (%) | Functional Activity |

| 1-(2-Methoxyphenyl)piperazine | GTPγS | Sub-micromolar | - | Agonist |

| 1-(2,3-Dichlorophenyl)piperazine | GTPγS | Micromolar | - | Agonist |

Data compiled from multiple sources.[5]

Signaling Pathways

The interaction of this compound with its target receptors is expected to trigger downstream signaling cascades that modulate neuronal activity.

Dopamine D2 Receptor Signaling

The D2 receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate ion channels and other signaling pathways. As a potential antagonist or partial agonist, this compound would block or partially activate these pathways, respectively.

Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the 5-HT1A receptor is also coupled to Gi/o proteins. Agonist or partial agonist binding leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This results in the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal firing.

Experimental Protocols

The following protocols are standard methods used to characterize the interaction of compounds like this compound with their target receptors.

Radioligand Binding Assay for Dopamine D2 Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Membrane Preparation: Crude membranes from cells stably expressing human D2 dopamine receptors (e.g., HEK-293 or CHO cells).[13]

-

Non-specific Binding Control: (+)-Butaclamol (10 µM).[13]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.[13]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.[13]

-

Filtration Plates: 96-well glass fiber filter plates (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[13]

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

In a 96-well plate, add the membrane preparation, [3H]Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and varying concentrations of the test compound.[11]

-

For total binding, omit the test compound. For non-specific binding, add 10 µM (+)-butaclamol.

-

Incubate the plate at room temperature for 120 minutes to reach equilibrium.[11]

-

Terminate the reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay for 5-HT1A Receptors

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

Materials:

-

Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor.

-

Radioligand: [35S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

GDP: Guanosine 5'-diphosphate.

-

Non-specific Binding Control: Unlabeled GTPγS.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the membrane preparation, GDP (to promote the inactive state of the G-protein), and varying concentrations of the test compound.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through filter plates.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and count the radioactivity.

-

Construct dose-response curves to determine the EC50 (potency) and Emax (efficacy) values for the test compound.

Conclusion

While direct experimental data on this compound is not currently available, a comprehensive analysis of structurally related arylpiperazines provides a strong foundation for predicting its mechanism of action. It is highly probable that this compound acts as a multi-target ligand with significant affinity for dopamine D2/D3 and serotonin 5-HT1A/5-HT2A receptors. The ortho-ethyl substitution is likely to confer a distinct pharmacological profile, potentially influencing its potency, selectivity, and functional activity at these receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the empirical characterization of this compound and other novel arylpiperazine derivatives in drug discovery and development programs. Further research, including in vitro binding and functional assays as detailed herein, is necessary to definitively elucidate the precise mechanism of action of this compound.

References

- 1. Why Study GPCR Arrestin Recruitment? [discoverx.com]

- 2. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | MDPI [mdpi.com]

- 12. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Pharmacological Profile of 1-(2-Ethylphenyl)piperazine and Other Novel Piperazine Derivatives

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs.[1][2][3] This six-membered ring containing two nitrogen atoms at opposite positions is a versatile building block, allowing for substitutions that can fine-tune the pharmacological and pharmacokinetic properties of a molecule.[3] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including antipsychotic, antidepressant, antihistaminic, antianginal, anticancer, and antiviral effects.[2][3][4][5]

While a comprehensive search of scientific literature and chemical databases does not yield specific pharmacological data for 1-(2-Ethylphenyl)piperazine, the extensive research on structurally related arylpiperazines provides a robust framework for predicting its potential biological activities and for outlining a systematic approach to its pharmacological characterization. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering an in-depth overview of the potential targets, mechanisms of action, and experimental workflows relevant to the investigation of novel piperazine compounds such as this compound.

The Piperazine Scaffold: A Hub of Pharmacological Activity

The therapeutic diversity of piperazine-containing drugs stems from the ability to modify the substituents at the N1 and N4 positions of the piperazine ring. The nature of these substituents dictates the molecule's affinity and selectivity for various biological targets.[1][6] For arylpiperazines, the substitution pattern on the phenyl ring and the nature of the group attached to the second nitrogen are critical determinants of the pharmacological profile.

Potential Pharmacological Targets and Mechanisms of Action

Based on the extensive literature for arylpiperazines, this compound is likely to interact with a range of neurotransmitter receptors, particularly those in the serotonin and dopamine systems.

2.1 Serotonin (5-HT) Receptors

Many arylpiperazine derivatives exhibit high affinity for serotonin receptors, especially the 5-HT1A subtype, where they can act as agonists, partial agonists, or antagonists.[1][7][8] This interaction is a key mechanism for many antidepressant and anxiolytic drugs.[7][8] For instance, compounds acting as 5-HT1A receptor antagonists have been investigated for their effects on lower urinary tract function.[7]

A hypothetical signaling pathway for a G-protein coupled receptor like the 5-HT1A receptor is depicted below. Activation of the receptor by an agonist typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.

2.2 Dopamine (D) Receptors

Arylpiperazines are also well-known for their interactions with dopamine D2 and D3 receptors, often acting as antagonists or partial agonists.[6][9] This activity is the basis for the therapeutic effects of many atypical antipsychotic drugs. The affinity for these receptors is highly dependent on the substitution pattern of the aryl group.[6][9]

2.3 Other Potential Targets

The versatility of the piperazine scaffold allows for interactions with a broader range of targets, including:

-

Histamine Receptors: Some piperazine derivatives are potent H1 and H3 receptor antagonists.[10][11]

-

Sigma Receptors: Dual-affinity for histamine H3 and sigma-1 (σ1) receptors has been reported for some piperidine and piperazine derivatives, suggesting potential applications in pain management.[11]

-

Ion Channels: Certain piperazine derivatives have been identified as activators of channels like the Transient Receptor Potential Cation Channel 6 (TRPC6), which may be relevant for treating synaptic deficiencies in conditions like Alzheimer's disease.[12]

-

Anticancer Activity: Novel piperazine derivatives have shown cytotoxic and anti-proliferative properties against various human cancer cell lines, including melanoma.[5][13]

A Framework for Pharmacological Characterization

To elucidate the pharmacological profile of a novel compound like this compound, a systematic, multi-tiered approach is required. The following workflow outlines the key stages, from initial screening to in vivo validation.

3.1 Illustrative Data Presentation

Quantitative data from in vitro assays are crucial for comparing the potency and selectivity of a novel compound. The tables below present hypothetical data for this compound, illustrating how results would be structured.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)

| Receptor Target | This compound (Ki, nM) | Reference Compound (Ki, nM) |

|---|---|---|

| 5-HT1A | 5.2 | 8-OH-DPAT (0.9) |

| 5-HT2A | 150.7 | Ketanserin (2.1) |

| D2 | 89.3 | Haloperidol (1.5) |

| D3 | 45.1 | Spiperone (0.1) |

| α1-Adrenergic | 250.0 | Prazosin (0.5) |

| H1 | >1000 | Diphenhydramine (12.0) |

Table 2: Hypothetical Functional Assay Potencies (EC50/IC50, nM)

| Assay | Parameter | This compound |

|---|---|---|

| 5-HT1A GTPγS Binding | EC50 (nM) | 25.6 |

| Emax (%) | 75 (Partial Agonist) | |

| D2 cAMP Inhibition | IC50 (nM) | 120.4 (Antagonist) |

| D3 Reporter Gene | IC50 (nM) | 98.2 (Antagonist) |

Detailed Methodologies for Key Experiments

4.1 Radioligand Binding Assay (Generalized Protocol)

This assay measures the affinity of a compound for a specific receptor.

-

Membrane Preparation: Cells stably expressing the receptor of interest (e.g., HEK-293 cells expressing human D2 receptors) are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.

-

Assay Incubation: A constant concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) is incubated with the prepared membranes and varying concentrations of the test compound (this compound).

-

Separation: After incubation to equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

4.2 [35S]GTPγS Binding Assay (Generalized Protocol)

This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).

-

Principle: Agonist binding to a Gi/o-coupled receptor stimulates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and measurement of this activated state.

-

Incubation: Receptor-containing membranes are incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of the test compound.

-

Separation and Detection: The reaction is terminated, and the mixture is filtered to capture the [35S]GTPγS-bound G-proteins on filters, which are then counted via liquid scintillation.

-

Data Analysis: For agonists, concentration-response curves are generated to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect relative to a standard full agonist). For antagonists, the assay is run in the presence of a fixed concentration of an agonist, and the IC50 is determined.

Synthesis of Piperazine Derivatives

Arylpiperazines are typically synthesized through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. A common method involves the reaction of piperazine with an appropriately substituted aryl halide.[14][15][16][17] For this compound, a plausible route would be the reaction of piperazine with 1-halo-2-ethylbenzene under conditions suitable for N-arylation.

Conclusion

While specific pharmacological data for this compound are not currently available, its structure strongly suggests potential activity within the central nervous system, particularly as a modulator of serotonergic and dopaminergic neurotransmission. Based on the extensive pharmacology of the arylpiperazine class, it could plausibly exhibit antidepressant, anxiolytic, or antipsychotic properties. The actual pharmacological profile, however, can only be determined through empirical investigation. The experimental framework, illustrative data, and detailed methodologies provided in this guide offer a comprehensive roadmap for the systematic characterization of this compound or any other novel piperazine derivative. Such studies are essential to uncover its therapeutic potential and to continue leveraging the remarkable versatility of the piperazine scaffold in the pursuit of new medicines.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Secure Verification [cherry.chem.bg.ac.rs]

- 9. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [The pharmacologic activity of 1(2-(p-chloro-alpha-phenylbenzyloxy)ethyl)piperidine (cloperastine)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 15. Piperazine synthesis [organic-chemistry.org]

- 16. Piperazine [medbox.iiab.me]

- 17. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Research Applications of a Specific Chemical Compound: A Technical Guide

Despite a comprehensive search, the provided InChIKey, LMQFWBCKQMNEEH-UHFFFAOYSA-N, does not correspond to a readily identifiable compound within public chemical databases. This technical guide outlines the intended research and application analysis that would have been conducted had the compound been identifiable, providing a framework for future inquiries into specific chemical entities.

Compound Identification and Characterization

The crucial first step in evaluating the research applications of any compound is its definitive identification. The International Chemical Identifier Key (InChIKey) is a standardized, hashed representation of a chemical structure, designed to be a unique and unambiguous identifier. A successful search for an InChIKey in databases such as PubChem, ChEMBL, or SciFinder would typically yield the compound's name, molecular formula, structure, and other basic physicochemical properties.

Hypothetical Compound Profile:

For the purpose of this guide, let us assume the InChIKey corresponded to a hypothetical novel kinase inhibitor, tentatively named "Researchem-1."

| Property | Value |

| IUPAC Name | [Hypothetical Name] |

| Molecular Formula | [Hypothetical Formula] |

| Molecular Weight | [Hypothetical Weight] |

| Structure | [Hypothetical Structure Image] |

| Bioactivity Summary | Potent and selective inhibitor of the mTOR signaling pathway. |

Core Research Applications: Focus on mTOR Inhibition in Oncology

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2][3][4] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[1][3][4] Researchem-1, as a putative mTOR inhibitor, would be investigated for its therapeutic potential in various cancer models.

Mechanism of Action and Signaling Pathway

Researchem-1 would be expected to exert its effects by inhibiting one or both of the mTOR complexes, mTORC1 and mTORC2.[3] This inhibition would disrupt downstream signaling cascades that are crucial for cancer cell survival and proliferation.

To visualize this, a signaling pathway diagram can be generated using the DOT language.

References

- 1. PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fvmdvjbtjhltex-uhfffaoysa- | C17H14FN3O | CID 4413845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-pentylhexadecanamide | C21H43NO | CID 9996448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-cyclohexyl-2-[3-(2-furanyl)-2-oxo-1-quinoxalinyl]-2-(4-quinolinyl)acetamide | C29H26N4O3 | CID 53383330 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(2-Ethylphenyl)piperazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a placeholder for the comprehensive spectroscopic data of 1-(2-ethylphenyl)piperazine. Despite a thorough search of available scientific literature and chemical databases, the experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound could not be located.

The synthesis and characterization of novel compounds are fundamental to drug discovery and development. Spectroscopic techniques are indispensable in this process for the unambiguous determination of molecular structure and purity. This document outlines the expected data and methodologies that would be employed in such a characterization.

Data Presentation

Once obtained, the quantitative spectroscopic data for this compound would be summarized in the following tables for clarity and comparative analysis.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), would be added if the solvent does not provide a reference signal.

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence would be used with a spectral width of approximately 10-15 ppm. The number of scans would be optimized to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence would be employed with a spectral width of approximately 200-220 ppm. A larger number of scans would be required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet could be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum would be collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet would be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum would be presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) would be used to generate ions.

-

Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer, would be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum would be recorded over a mass range appropriate for the molecular weight of the compound (C₁₂H₁₈N₂, MW: 190.29 g/mol ).

-

Data Analysis: The resulting mass spectrum would show the molecular ion peak and various fragment ions, which can be used to deduce the structure of the molecule.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Caption: Logical Flow for Spectroscopic Data Interpretation.

A Technical Guide to the Thermochemical Properties of 1-(2-Ethylphenyl)piperazine and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental thermochemical data for 1-(2-Ethylphenyl)piperazine is not publicly available. This guide provides a framework for understanding and determining its thermochemical properties by presenting data for the parent compound, piperazine, and detailing the requisite experimental methodologies.

Introduction

This compound is a derivative of piperazine, a core scaffold in many pharmacologically active compounds.[1] Understanding the thermochemical properties of such molecules is critical in drug development for predicting stability, solubility, and processing behavior. This technical guide outlines the key thermochemical parameters of interest and provides detailed protocols for their experimental determination. While data for the title compound is scarce, the properties of the parent piperazine molecule offer a valuable baseline.

Thermochemical Data for Piperazine

The following table summarizes the available experimental thermochemical data for piperazine (C₄H₁₀N₂), which serves as a fundamental reference for its derivatives.

| Property | Value | Units | Method | Reference |

| Enthalpy of Fusion (ΔfusH) | 22.1 | kJ/mol | DSC | [2] |

| 26.7 | kJ/mol | N/A | [2] | |

| 19.4 | kJ/mol | N/A | [2] | |

| Enthalpy of Sublimation (ΔsubH) | 65.2 (at 385 K) | kJ/mol | N/A | [2] |

| 73.1 (at 294 K) | kJ/mol | N/A | [2] | |

| Enthalpy of Combustion (ΔcH°solid) | -2961.4 ± 1.1 | kJ/mol | Ccb | [3] |

| -2957.6 ± 1.6 | kJ/mol | Ccb | [3] | |

| Enthalpy of Formation (ΔfH°solid) | -41.8 ± 1.1 | kJ/mol | Ccb | [3] |

| -45.6 ± 1.6 | kJ/mol | Ccb | [3] | |

| Liquid Phase Heat Capacity (Cp,liquid) | 237 (at 413 K) | J/mol·K | DSC | [3] |

| Melting Point | 109-112 | °C | lit. | [4] |

| Boiling Point | 145-146 | °C | lit. | [4] |

N/A: Not Available in the provided search results. Ccb: Combustion Calorimetry. DSC: Differential Scanning Calorimetry.

Experimental Protocols

The determination of thermochemical properties for a novel compound like this compound requires a suite of calorimetric and analytical techniques. The following sections detail the standard experimental protocols.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure heat flow differences between a sample and a reference as a function of temperature.[5] It is employed to determine melting points, enthalpies of fusion, and heat capacities.[6][7]

Protocol for Determining Melting Point, Enthalpy of Fusion, and Heat Capacity:

-

Sample Preparation: Accurately weigh 5 to 15 mg of high-purity this compound into a hermetically sealed DSC pan.[8] An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 cm³/min) to prevent oxidation.[8]

-

Thermal History Erasure: Subject the sample to a heat/cool/heat cycle to erase its prior thermal history. A typical cycle would involve heating the sample to a temperature above its melting point, cooling it down, and then reheating it.[8]

-

Data Acquisition: After the final cooling cycle, heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.[9] The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis:

-

Melting Point (Tm): The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.[8]

-

Enthalpy of Fusion (ΔfusH): The enthalpy of fusion is calculated by integrating the area under the melting peak.[8]

-

Heat Capacity (Cp): Heat capacity is determined by measuring the heat flow required to raise the sample's temperature by a specific amount, often in a modulated DSC experiment for higher accuracy.[7]

-

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of a substance.[10] From this, the standard enthalpy of formation can be calculated.

Protocol for Determining Enthalpy of Combustion:

-

Sample Preparation: A precisely weighed pellet (typically 0.5-1.5 g) of this compound is placed in a sample cup within a high-pressure stainless steel vessel, the "bomb".[10] A fuse wire is positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with excess pure oxygen (typically to 30 atm) to ensure complete combustion.[10]

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.

-

Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the water and the bomb, causing a temperature rise.[10] The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation:

-

The heat capacity of the calorimeter (Ccal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[11]

-

The total heat released by the combustion of the sample (qtotal) is calculated from the temperature change (ΔT) and Ccal.

-

Corrections are made for the heat of combustion of the fuse wire.

-

The enthalpy of combustion (ΔcH) is then calculated per mole of the sample.[11]

-

The standard enthalpy of formation (ΔfH°) is calculated from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

-

Vapor Pressure Measurement

For low-volatility organic compounds, specialized techniques are required to measure vapor pressure, from which the enthalpy of sublimation (for solids) or vaporization (for liquids) can be determined using the Clausius-Clapeyron equation. The gas saturation method is a common approach.[12][13]

Protocol for Vapor Pressure Determination (Gas Saturation Method):

-

Saturator Preparation: A sample of this compound is placed in a temperature-controlled vessel (the "saturator").[13]

-

Gas Saturation: A pre-heated inert carrier gas (e.g., nitrogen) is passed through the saturator at a slow, constant, and known flow rate. The gas becomes saturated with the vapor of the compound.[13]

-

Vapor Trapping: The gas stream exiting the saturator is passed through a trap (e.g., a cold trap or a sorbent tube) to collect the vapor.[13]

-

Quantification: The amount of condensed or adsorbed compound in the trap is quantified using an appropriate analytical technique, such as gas chromatography.

-

Vapor Pressure Calculation: The vapor pressure (P) at a given temperature (T) is calculated from the amount of substance collected, the volume of carrier gas passed, and the ideal gas law.[12]

-

Enthalpy of Sublimation/Vaporization: The experiment is repeated at several different temperatures. The enthalpy of sublimation or vaporization is then determined from the slope of a plot of ln(P) versus 1/T.

Visualizations

Experimental Workflow for Thermochemical Characterization

Caption: General experimental workflow for determining the thermochemical properties of an organic compound.

Relevance of Thermochemical Properties in Drug Development

Caption: Interrelation of thermochemical properties and their significance in pharmaceutical development.

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Piperazine [webbook.nist.gov]

- 3. Piperazine [webbook.nist.gov]

- 4. Piperazine | 110-85-0 [chemicalbook.com]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. biopchem.education [biopchem.education]

- 11. scirp.org [scirp.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Safety and Handling of 1-(2-Ethylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(2-Ethylphenyl)piperazine, a chemical compound utilized in various research and development applications. The following sections detail its hazardous properties, recommended safety precautions, emergency procedures, and toxicological profile, supported by experimental protocols and visual diagrams to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed (H302)[1] |

| Acute Toxicity, Dermal | Harmful in contact with skin (H312)[1] |

| Skin Corrosion/Irritation | Causes skin irritation (H315)[1] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (H319)[1] |

| Acute Toxicity, Inhalation | Harmful if inhaled (H332)[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | May cause respiratory irritation (H335)[1] |

Signal Word: Danger[1]

Toxicological Profile

| Compound | Test | Route | Species | Value |

| Piperazine | LD50 | Oral | Rat | 1,900 mg/kg[2] |

| Piperazine | LD50 | Oral | Mouse | 600 mg/kg[3] |

| Piperazine | LD50 | Dermal | Rabbit | 8,300 mg/kg |

| 1-Phenylpiperazine | LD50 | Oral | Rat | 210 mg/kg[4] |

Mechanism of Action and Potential Toxicological Pathways

Phenylpiperazine derivatives are known to interact with various receptors in the central nervous system, primarily serotonergic and dopaminergic receptors.[5][6][7][8][9] This interaction can lead to a range of physiological effects and potential neurotoxicity. The primary mechanism involves the modulation of neurotransmitter release and reuptake.

Potential Signaling Pathway of this compound

Caption: Potential mechanism of this compound at the synapse.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[10][11] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Call a physician immediately.[10][11] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediately call a physician.[10][11] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately.[10][11] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure.

| Protection Type | Recommendations |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[12] |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Wear impervious clothing, such as a lab coat, and a full chemical-resistant suit if necessary. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[12] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. In case of inadequate ventilation, wear respiratory protection.[13] |

Workflow for Handling this compound

References

- 1. oecd.org [oecd.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 5. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OECD 437: Bovine Corneal Opacity and Permeability Test (BCOP) [jrfglobal.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. criver.com [criver.com]

Methodological & Application

Synthesis of 1-(2-Ethylphenyl)piperazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(2-ethylphenyl)piperazine, a valuable building block in medicinal chemistry and drug development. The protocols are based on established synthetic methodologies for analogous compounds, ensuring a reliable foundation for laboratory application.

Introduction

This compound is a substituted piperazine derivative with applications in the synthesis of pharmacologically active compounds. The presence of the 2-ethylphenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Two primary and effective methods for the synthesis of this compound are the Buchwald-Hartwig amination and the reaction of 2-ethylaniline with bis(2-chloroethyl)amine. These methods offer reliable routes to the target compound from readily available starting materials.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H18N2 |

| Molecular Weight | 190.28 g/mol |

| Monoisotopic Mass | 190.147 Da[1] |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not explicitly reported, but expected to be >200 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Toluene) |

Table 2: Summary of Synthetic Protocols

| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Purity |

| Buchwald-Hartwig Amination | 1-Bromo-2-ethylbenzene, Piperazine | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., RuPhos), Base (e.g., NaOtBu) | 70-95% (estimated) | >95% (after chromatography) |

| Aniline Cyclization | 2-Ethylaniline, Bis(2-chloroethyl)amine hydrochloride | Base (e.g., K2CO3) | ~70%[2] | >98% (after recrystallization) |

Experimental Protocols

Two robust methods for the synthesis of this compound are detailed below.

Method 1: Buchwald-Hartwig Amination

This method is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4]

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination.

Materials:

-

1-Bromo-2-ethylbenzene

-

Piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add 1-bromo-2-ethylbenzene (1.0 equiv), piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

In a separate glovebox or under an inert atmosphere, prepare the catalyst pre-mixture by adding Pd2(dba)3 (0.02 equiv) and RuPhos (0.04 equiv) to a vial.

-

Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

-

Add anhydrous toluene to the Schlenk tube via syringe.

-

Add the catalyst pre-mixture to the reaction mixture.

-

Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Method 2: Synthesis from 2-Ethylaniline and Bis(2-chloroethyl)amine

This method involves the direct cyclization of an aniline derivative with bis(2-chloroethyl)amine, providing a straightforward route to the desired N-arylpiperazine.[5] The following protocol is adapted from a similar synthesis of 1-(3-ethylphenyl)piperazine.[2]

Reaction Scheme:

Caption: Two-step, one-pot synthesis via aniline cyclization.

Materials:

-

2-Ethylaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Absolute Ethanol

-

Anhydrous Potassium Carbonate (K2CO3)

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethylaniline (1.0 equiv) and bis(2-chloroethyl)amine hydrochloride (1.0 equiv) in absolute ethanol.

-

Heat the solution at reflux under a nitrogen atmosphere for 16 hours.

-

Cool the reaction mixture to room temperature.

-

Add anhydrous potassium carbonate (1.5 equiv) to the mixture and resume heating at reflux for an additional 16 hours.

-

After the second reflux period, filter the hot mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Triturate the residue with ethyl acetate to induce crystallization or prepare it for further purification.

-

If necessary, recrystallize the solid product from a suitable solvent (e.g., isopropanol) or purify by column chromatography to yield pure this compound.

Characterization Data (Predicted)

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.00 (m, 4H): Aromatic protons of the ethylphenyl group.

-

δ 3.15-3.05 (m, 4H): Methylene protons of the piperazine ring adjacent to the phenyl group (-N(CH₂)₂-).

-

δ 3.00-2.90 (m, 4H): Methylene protons of the piperazine ring (-NH(CH₂)₂-).

-

δ 2.70 (q, J = 7.6 Hz, 2H): Methylene protons of the ethyl group (-CH₂CH₃).

-

δ 1.25 (t, J = 7.6 Hz, 3H): Methyl protons of the ethyl group (-CH₂CH₃).

-

δ ~1.90 (s, 1H): NH proton of the piperazine ring (may be broad and exchangeable with D₂O).

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~149.0: Aromatic carbon attached to the nitrogen (C-N).

-

δ ~138.0: Aromatic carbon bearing the ethyl group.

-

δ ~128.0, 126.0, 124.0, 120.0: Other aromatic carbons.

-

δ ~52.0: Piperazine carbons adjacent to the phenyl group (-N(CH₂)₂-).

-

δ ~46.0: Piperazine carbons (-NH(CH₂)₂-).

-

δ ~24.0: Methylene carbon of the ethyl group (-CH₂CH₃).

-

δ ~14.0: Methyl carbon of the ethyl group (-CH₂CH₃).

Mass Spectrometry (EI):

-

[M]⁺: m/z 190

-

Major Fragments: Expected fragmentation would involve the loss of parts of the piperazine ring and the ethyl group. Common fragments for phenylpiperazines include ions corresponding to the phenylpiperazine cation and further fragmentation of the piperazine ring.[7][8]

Mandatory Visualizations

Experimental Workflow for Buchwald-Hartwig Amination

Caption: Step-by-step workflow for the Buchwald-Hartwig synthesis.

Logical Relationship of Synthetic Methods

Caption: Comparison of the two primary synthetic routes.

References

- 1. PubChemLite - this compound (C12H18N2) [pubchemlite.lcsb.uni.lu]

- 2. prepchem.com [prepchem.com]

- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. acgpubs.org [acgpubs.org]

- 6. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

Application Notes and Protocols for the Synthesis of 1-(2-Ethylphenyl)piperazine

This document provides detailed protocols for the synthesis of 1-(2-Ethylphenyl)piperazine, a valuable building block in medicinal chemistry and drug development. The protocols are intended for researchers, scientists, and professionals in the field of drug development. Two primary synthetic routes are presented: a classical condensation reaction and the modern Buchwald-Hartwig amination.

Introduction

This compound is a substituted piperazine derivative. The piperazine moiety is a common scaffold in a vast array of biologically active compounds, exhibiting a wide range of pharmacological activities, including antidepressant, antipsychotic, and anti-anxiety properties.[1] The synthesis of N-arylpiperazines is therefore of significant interest in the development of new therapeutics. The following protocols offer robust and reproducible methods for obtaining this compound.

Experimental Protocols

Two effective methods for the synthesis of this compound are detailed below.

Method 1: Classical Synthesis via Condensation

This protocol is adapted from the synthesis of the isomeric 1-(3-Ethylphenyl)piperazine and involves the reaction of 2-ethylaniline with bis(2-chloroethyl)amine hydrochloride.[2]

Reaction Scheme:

1-Bromo-2-ethylbenzene + Piperazine --(Pd catalyst, Ligand, Base)--> this compound

Caption: Classical Synthesis Workflow for this compound.

References

Application Notes and Protocols for the Quantification of 1-(2-Ethylphenyl)piperazine

Disclaimer: The following application notes and protocols are based on established analytical methods for piperazine and its derivatives. These methods have not been specifically validated for 1-(2-Ethylphenyl)piperazine and should be considered as a starting point for method development and validation by qualified researchers.

Introduction

This compound is a substituted piperazine derivative. The quantification of such compounds is crucial in various fields, including pharmaceutical development, forensic analysis, and clinical toxicology. This document provides an overview of potential analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), that can be adapted for the quantification of this compound.

Analytical Methods Overview

A variety of analytical techniques can be employed for the quantification of piperazine derivatives. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

-

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds. When coupled with a UV detector, it can be a cost-effective method for routine analysis. For compounds lacking a strong chromophore, derivatization may be necessary to enhance detection.[1][2]

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3][4] It is highly specific and sensitive, making it suitable for the identification and quantification of volatile and thermally stable compounds in complex matrices.[3][4] Derivatization may be required to improve the volatility of the analyte.

-

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity and is particularly useful for analyzing compounds in complex biological matrices.[5][6] It combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.

The following sections provide detailed protocols and quantitative data from studies on similar piperazine derivatives, which can be adapted for this compound.

Data Presentation: Quantitative Parameters for Piperazine Derivative Analysis

The following tables summarize typical validation parameters for the quantification of various piperazine derivatives using different analytical techniques. These values can serve as a benchmark during the development and validation of a method for this compound.

Table 1: GC-MS Method Parameters for Piperazine Derivatives

| Parameter | Value | Reference |